molecular formula C9H10N2O B073397 N-(ethylideneamino)benzamide CAS No. 1483-22-3

N-(ethylideneamino)benzamide

Cat. No.: B073397
CAS No.: 1483-22-3
M. Wt: 162.19 g/mol
InChI Key: MJIZEJCLXHFZHD-UHFFFAOYSA-N
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Description

N-(Ethylideneamino)benzamide is a benzamide derivative characterized by an ethylideneamino (-NH-CH₂-CH₂-) substituent attached to the benzamide core.

Properties

CAS No.

1483-22-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(ethylideneamino)benzamide

InChI

InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)

InChI Key

MJIZEJCLXHFZHD-UHFFFAOYSA-N

SMILES

CC=NNC(=O)C1=CC=CC=C1

Canonical SMILES

CC=NNC(=O)C1=CC=CC=C1

Synonyms

Benzoic acid, ethylidenehydrazide (6CI,7CI,8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares N-(ethylideneamino)benzamide-like derivatives with other benzamide compounds, focusing on synthesis, structural features, and biological activities.

Key Observations :

  • Microwave synthesis (e.g., ) enhances reaction efficiency for thiadiazole derivatives compared to conventional heating .
  • Heterogeneous catalysts like Fe₂Ni-BDC improve sustainability in amidation reactions () .
  • Bulky substituents (e.g., phosphanyl, azetidinone) require multi-step protocols but enable unique applications in catalysis or bioactivity .

Key Observations :

  • PARP inhibitors like benzamide () are critical in cancer therapy but require specificity to avoid off-target effects .
  • Antioxidant activity correlates with phenolic hydroxyl groups (e.g., THHEB in ), which enhance radical scavenging .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Spectral Data (Key Peaks) Reference ID
N-(4-((3-Aminopropyl)amino)butyl)-N-(3-benzamidopropyl)benzamide C₂₄H₃₄N₄O₂ 410.27 ¹H-NMR: δ 7.8 (Ar-H), 3.4 (NH₂); IR: 1650 cm⁻¹ (C=O)
N-(Diisopropylphosphanyl)benzamide C₁₃H₂₁NOP 262.28 ³¹P-NMR: δ 45.2; X-ray: P–N bond length = 1.68 Å
Nitazoxanide C₁₂H₉N₃O₅S 307.28 MS: m/z 308 [M+H]⁺; IR: 1720 cm⁻¹ (C=O ester)

Key Observations :

  • Phosphanyl-substituted benzamides () exhibit unique P–N bonding, relevant for coordination chemistry .
  • Mass and NMR spectroscopy are critical for confirming substituent regiochemistry in complex derivatives () .

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